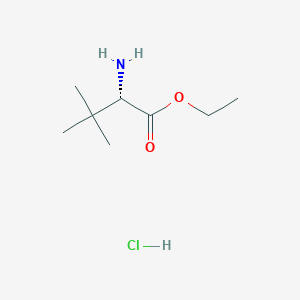

(S)-ethyl 2-amino-3,3-dimethylbutanoate hydrochloride

CAS No.: 144054-74-0

Cat. No.: VC2882473

Molecular Formula: C8H18ClNO2

Molecular Weight: 195.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 144054-74-0 |

|---|---|

| Molecular Formula | C8H18ClNO2 |

| Molecular Weight | 195.69 g/mol |

| IUPAC Name | ethyl (2S)-2-amino-3,3-dimethylbutanoate;hydrochloride |

| Standard InChI | InChI=1S/C8H17NO2.ClH/c1-5-11-7(10)6(9)8(2,3)4;/h6H,5,9H2,1-4H3;1H/t6-;/m1./s1 |

| Standard InChI Key | JSLXQBBNYLYHHV-FYZOBXCZSA-N |

| Isomeric SMILES | CCOC(=O)[C@H](C(C)(C)C)N.Cl |

| SMILES | CCOC(=O)C(C(C)(C)C)N.Cl |

| Canonical SMILES | CCOC(=O)C(C(C)(C)C)N.Cl |

Introduction

Basic Properties and Molecular Structure

(S)-Ethyl 2-amino-3,3-dimethylbutanoate hydrochloride is an amino acid derivative characterized by its defined stereochemistry and unique structural features. The compound has a molecular formula of C₈H₁₈ClNO₂ and a molecular weight of 195.69 g/mol . As indicated by the "(S)" prefix, this molecule possesses a specific stereochemical configuration at its chiral center, which is crucial for its biological activity and chemical behavior. The compound consists of an ethyl ester group, an amino group, and a tert-butyl side chain, with the amino group protonated and stabilized by a chloride counterion in the salt form .

The stereochemistry of this compound is particularly important, as it determines how the molecule interacts with biological targets and other reagents. The "S" configuration refers to the specific three-dimensional arrangement of atoms around the chiral carbon, following the Cahn-Ingold-Prelog priority rules. This stereochemical feature is essential for its potential biological activities, as many biological systems interact selectively with specific stereoisomers.

Structural Characteristics

The molecule can be broken down into several key structural components that contribute to its chemical properties:

-

A primary amino group at the alpha position that can participate in various chemical reactions

-

A tert-butyl group (3,3-dimethyl) that provides steric hindrance and affects reactivity

-

An ethyl ester functionality that can undergo hydrolysis and transesterification

-

A chiral center that determines its three-dimensional structure and biological interactions

This structural arrangement makes the compound valuable for various synthetic applications and provides a foundation for understanding its chemical behavior.

Physical and Chemical Properties

Identification Parameters

The compound is identified by several standard chemical identifiers that allow for precise tracking and reference in scientific literature and databases :

| Parameter | Value |

|---|---|

| CAS Number | 144054-74-0 |

| Molecular Formula | C₈H₁₈ClNO₂ |

| Molecular Weight | 195.69 g/mol |

| IUPAC Name | ethyl 2-amino-3,3-dimethylbutanoate;hydrochloride |

| InChI | InChI=1S/C8H17NO2.ClH/c1-5-11-7(10)6(9)8(2,3)4;/h6H,5,9H2,1-4H3;1H |

| InChIKey | JSLXQBBNYLYHHV-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C(C(C)(C)C)N.Cl |

Physical State and Properties

(S)-Ethyl 2-amino-3,3-dimethylbutanoate hydrochloride typically exists as a white crystalline solid at room temperature . The compound's physical properties are influenced by its salt form, which affects its solubility characteristics. While specific solubility data is limited in the available literature, amino acid ester hydrochlorides generally exhibit good solubility in polar solvents such as water, methanol, and ethanol, but limited solubility in non-polar organic solvents like hexane or diethyl ether.

Chemical Reactivity

The compound's chemical reactivity is determined by its functional groups. Key reactive sites include:

-

The amino group, which can undergo numerous transformations including acylation, alkylation, and coupling reactions

-

The ester functionality, which is susceptible to hydrolysis, transesterification, and reduction

-

The chiral center, which must be preserved during reactions to maintain stereochemical integrity

These reactive sites make (S)-ethyl 2-amino-3,3-dimethylbutanoate hydrochloride versatile in organic synthesis applications, serving as a building block for more complex molecules.

Synthesis Methods

Standard Synthesis Procedure

A well-documented synthesis method for (S)-ethyl 2-amino-3,3-dimethylbutanoate hydrochloride involves the esterification of L-tert-leucine with ethanol in the presence of thionyl chloride . This procedure is relatively straightforward and produces the target compound with good yield:

-

L-tert-leucine (1 g, 1 equivalent) is dissolved in anhydrous ethanol (30 ml)

-

Thionyl chloride (2.8 ml, 5 equivalents) is added dropwise at 0°C

-

The reaction mixture is heated overnight at 80°C

-

The solvent is evaporated under reduced pressure

-

The resulting white powder is washed with petroleum ether, filtered, and concentrated under reduced pressure

-

The final product is obtained as a white solid with a reported yield of 69%

The reaction can be represented by the following equation:

L-tert-leucine + EtOH + SOCl₂ → (S)-Ethyl 2-amino-3,3-dimethylbutanoate hydrochloride

Reaction Conditions and Parameters

The synthesis of (S)-ethyl 2-amino-3,3-dimethylbutanoate hydrochloride requires careful control of reaction conditions to ensure high yield and stereochemical purity:

| Parameter | Condition |

|---|---|

| Temperature Range | 0°C (addition) to 80°C (reaction) |

| Reaction Time | Overnight (approximately 12-16 hours) |

| Catalyst | Thionyl chloride |

| Solvent | Anhydrous ethanol |

| Starting Material | L-tert-leucine |

| Purification Method | Washing with petroleum ether |

| Reported Yield | 69% |

Analytical Confirmation

The identity and purity of the synthesized compound can be confirmed through various analytical methods. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly useful, with the following reported data for the compound :

¹H NMR (DMSO, 400 MHz) δ (ppm): 1.00 (s, 9H), 1.23 (m, 3H), 3.68 (s, 1H), 4.20 (m, 2H), 8.47 (m, 3H)

This spectral data confirms the structure of the target compound, with characteristic signals for the tert-butyl group (singlet at 1.00 ppm), ethyl group (multiplet at 1.23 ppm for the methyl and multiplet at 4.20 ppm for the methylene), alpha proton (singlet at 3.68 ppm), and ammonium protons (multiplet at 8.47 ppm).

Applications in Research and Development

Pharmaceutical Applications

(S)-Ethyl 2-amino-3,3-dimethylbutanoate hydrochloride has significant potential in pharmaceutical research and development due to its unique structural features and chemical properties . The compound's applications include:

-

Building block for the synthesis of peptides and peptidomimetics

-

Intermediate in the preparation of pharmaceutical active ingredients

-

Starting material for the synthesis of novel drug candidates

-

Tool for studying structure-activity relationships in medicinal chemistry

The specific stereochemistry of this compound is particularly valuable in pharmaceutical contexts, as biological systems often respond differently to different stereoisomers of the same compound.

Organic Synthesis Applications

In organic synthesis, (S)-ethyl 2-amino-3,3-dimethylbutanoate hydrochloride serves as a versatile building block for the creation of more complex molecules. Its applications include:

-

Source of the tert-leucine moiety in complex synthetic targets

-

Chiral auxiliary in asymmetric synthesis

-

Starting material for the preparation of specialized amino acid derivatives

-

Component in the synthesis of unnatural peptides and peptide mimetics

The compound's defined stereochemistry makes it particularly valuable in stereoselective synthesis, where controlling the three-dimensional arrangement of atoms is crucial for the desired biological activity or physical properties of the target molecule.

Biochemical Research

In biochemical research, (S)-ethyl 2-amino-3,3-dimethylbutanoate hydrochloride may be used to:

-

Study enzyme-substrate interactions

-

Investigate amino acid metabolism

-

Develop new analytical methods for amino acid detection

-

Create modified proteins with altered properties

These applications leverage the compound's amino acid-like structure while exploiting the unique features introduced by the tert-butyl group and the ester functionality.

Structure-Activity Relationships

Comparison with Related Compounds

(S)-Ethyl 2-amino-3,3-dimethylbutanoate hydrochloride shares structural similarities with several related compounds, each with distinct features that affect their chemical behavior and potential applications :

| Compound | CAS Number | Structural Difference | Effect on Properties |

|---|---|---|---|

| Ethyl (S)-2-amino-3,3-dimethylbutanoate | 69557-34-2 | Free base (not HCl salt) | Different solubility profile, increased nucleophilicity of amino group |

| Propyl (2S)-2-amino-3-methylbutanoate HCl | 346635-40-3 | Propyl ester instead of ethyl, one less methyl group | Modified lipophilicity, slightly different steric properties |

| (R)-Methyl 2-amino-3,3-dimethylbutanoate | 112245-08-6 | Opposite stereochemistry, methyl ester | Different biological interactions, modified reactivity |

| Ethyl 2-amino-2,3-dimethylbutanoate HCl | Unknown | Additional methyl group at alpha position | Increased steric hindrance, tertiary amine (versus primary) |

These structural comparisons highlight how subtle changes in the molecular structure can significantly impact the compound's properties and behavior in various contexts.

Structure-Based Reactivity

The reactivity of (S)-ethyl 2-amino-3,3-dimethylbutanoate hydrochloride is largely determined by its structural features:

-

The primary amino group is protonated in the hydrochloride salt form, reducing its nucleophilicity but making it more stable in storage

-

The tert-butyl group provides significant steric hindrance near the amino group, affecting the rate and selectivity of reactions at this site

-

The ethyl ester group is relatively unhindered and can undergo typical ester reactions

-

The chiral center can potentially undergo racemization under strongly basic conditions if the alpha proton is abstracted

Understanding these structure-reactivity relationships is essential for effectively utilizing this compound in synthetic applications and predicting its behavior in various reaction conditions.

Analytical Methods and Characterization

Spectroscopic Identification

Several spectroscopic techniques are commonly employed to identify and characterize (S)-ethyl 2-amino-3,3-dimethylbutanoate hydrochloride:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: As noted earlier, ¹H NMR shows characteristic signals for the various functional groups in the molecule. ¹³C NMR would provide additional structural confirmation.

-

Infrared (IR) Spectroscopy: Expected to show characteristic absorptions for the ammonium group (broad band around 3000 cm⁻¹), ester carbonyl (approximately 1730-1750 cm⁻¹), and C-O stretching (1000-1300 cm⁻¹).

-

Mass Spectrometry: Would typically show the molecular ion peak corresponding to the free base (M-HCl)⁺ and characteristic fragmentation patterns.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC), particularly with chiral columns, is valuable for assessing the purity and stereochemical integrity of (S)-ethyl 2-amino-3,3-dimethylbutanoate hydrochloride. Gas Chromatography (GC) may also be employed, typically following derivatization to enhance volatility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume